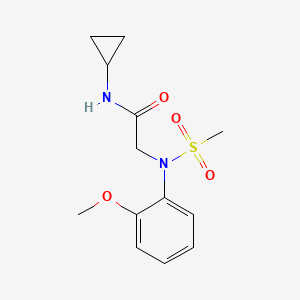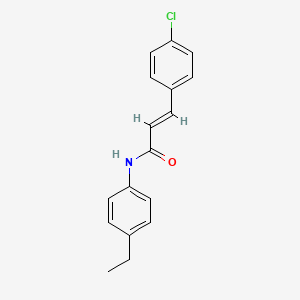![molecular formula C17H17NO3 B5505495 methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)
methyl 4-[(3-phenylpropanoyl)amino]benzoate
Übersicht
Beschreibung
Methyl 4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound with various applications in organic chemistry and material science. Its structure and properties make it an interesting subject for study.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the formation of hydrogen bonds. For example, in a study by Şahin et al. (2015), a compound similar to this compound was synthesized through condensation and characterized using various spectroscopic methods (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex. For instance, Portilla et al. (2007) analyzed a compound with a similar structure, revealing intricate hydrogen bonding patterns and polarized molecular-electronic structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions. As an example, Taylor et al. (1996) synthesized a derivative of this compound by coupling reactions, demonstrating its reactivity and usefulness in synthetic chemistry (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Physical Properties Analysis
The physical properties of such compounds can be analyzed using spectroscopic techniques, as shown in studies like those by Şahin et al. (2015), providing insights into their structure and behavior under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are key areas of interest. Research by Strah and Stanovnik (1997) on similar compounds indicates how different functional groups and molecular structures influence chemical behavior and interactions (Strah & Stanovnik, 1997).
Wissenschaftliche Forschungsanwendungen
Photopolymerization Initiators
A study discusses the potential of certain compounds, including those structurally related to methyl 4-[(3-phenylpropanoyl)amino]benzoate, as photoinitiators in nitroxide-mediated photopolymerization (NMP). The research introduces a compound with chromophore groups linked to the aminoxyl function, demonstrating its efficacy under UV irradiation to generate corresponding radicals, suggesting its application in polymerization processes (Guillaneuf et al., 2010).
Chemical Synthesis
The cyclization of compounds similar to this compound in the presence of bases results in the formation of substituted anilides, which are crucial intermediates in organic synthesis. This process showcases the compound's role in facilitating specific transformations in synthetic chemistry (Ukrainets et al., 2014).
Molecular Structural Analysis
A comparative study of isomeric compounds related to this compound revealed diverse hydrogen bonding patterns, leading to distinct crystal structures. This research highlights the importance of such compounds in understanding molecular-electronic structures and intermolecular interactions (Portilla et al., 2007).
Photoreactive Materials
Investigations into the photo-induced structural changes of compounds structurally related to this compound show significant potential in the development of materials responsive to light. Such compounds can undergo specific reactions when exposed to UV light, making them suitable for applications in material science and nanotechnology (Bąkowicz et al., 2011).
Supramolecular Polymerization
Research into the polymerization of monomers with structural similarities to this compound demonstrates the role of these compounds in supramolecular polymerization. The study discusses how proton abstraction from the amino group by a base deactivates the reactivity of the phenyl ester moiety, which is critical for controlled polymerization processes (De Greef et al., 2009).
Safety and Hazards
Based on the safety data sheet of a similar compound, “methyl 4-aminobenzoate”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Wirkmechanismus
- PRL-8-53’s primary targets are not fully understood. However, it has been suggested to interact with cholinergic receptors and modulate dopamine and serotonin pathways .
- The compound reverses the catatonic and ptotic effects of reserpine, indicating a complex mechanism .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Eigenschaften
IUPAC Name |
methyl 4-(3-phenylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDYMBLZRYFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)